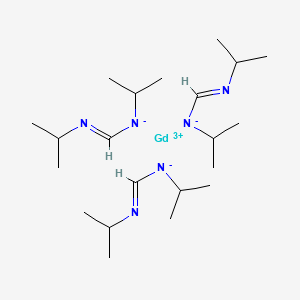
gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide is a complex compound that combines gadolinium, a rare earth metal, with an organic ligand. Gadolinium is known for its paramagnetic properties, making it useful in various applications, particularly in medical imaging as a contrast agent. The organic ligand in this compound provides stability and specificity, enhancing its utility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide typically involves the reaction of gadolinium salts with the organic ligand under controlled conditions. One common method is the reaction of gadolinium chloride with propan-2-yl(propan-2-yliminomethyl)azanide in an anhydrous solvent such as toluene or anhydrous 2-propanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s high purity and stability. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production.
化学反応の分析
Types of Reactions
Gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized under specific conditions, altering the compound’s properties.
Reduction: The gadolinium ion can be reduced, although this is less common due to its stable +3 oxidation state.
Substitution: The organic ligand can be substituted with other ligands, leading to the formation of different gadolinium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less common.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized organic ligands, while substitution reactions can result in new gadolinium complexes with different ligands.
科学的研究の応用
Gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide has several scientific research applications, including:
Medical Imaging: As a contrast agent in magnetic resonance imaging (MRI), it enhances the visibility of internal structures.
Biological Research: Used in studies involving cellular imaging and tracking due to its paramagnetic properties.
Industrial Applications: Employed in the development of advanced materials and catalysts.
作用機序
The mechanism of action of gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide primarily involves its paramagnetic properties. The gadolinium ion interacts with magnetic fields, enhancing the contrast in MRI scans. The organic ligand provides stability and specificity, ensuring that the compound targets specific tissues or cells. The molecular targets and pathways involved include interactions with cellular membranes and proteins, facilitating imaging and tracking .
類似化合物との比較
Similar Compounds
Gadolinium(3+);propan-2-olate: Another gadolinium complex with similar applications in imaging and research.
Gadolinium(3+);ethylenediaminetetraacetic acid (EDTA) complex: Widely used in MRI as a contrast agent.
Uniqueness
Gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide is unique due to its specific organic ligand, which provides enhanced stability and specificity compared to other gadolinium complexes. This makes it particularly useful in targeted imaging and research applications.
特性
IUPAC Name |
gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H15N2.Gd/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLSYLQFCPRNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45GdN6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)

![[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288643.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)
![3-(2,6-dibromoanilino)-4-[[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288669.png)
![(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride](/img/structure/B6288683.png)
![Calix[8]quinone](/img/structure/B6288685.png)
